molecular formula C8H3BrF6Zn B14879923 (2,6-Bis(trifluoromethyl)phenyl)Zinc bromide

(2,6-Bis(trifluoromethyl)phenyl)Zinc bromide

Cat. No.: B14879923
M. Wt: 358.4 g/mol
InChI Key: IKHDZCHLDDDABN-UHFFFAOYSA-M
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Description

(2,6-bis(trifluoromethyl)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-bis(trifluoromethyl)phenyl)zinc bromide typically involves the reaction of 2,6-bis(trifluoromethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2,6-bis(trifluoromethyl)phenyl bromide+Zn(2,6-bis(trifluoromethyl)phenyl)zinc bromide\text{2,6-bis(trifluoromethyl)phenyl bromide} + \text{Zn} \rightarrow \text{this compound} 2,6-bis(trifluoromethyl)phenyl bromide+Zn→(2,6-bis(trifluoromethyl)phenyl)zinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the inert atmosphere and precise control of reaction conditions, such as temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

(2,6-bis(trifluoromethyl)phenyl)zinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

    Addition Reactions: It can add to electrophilic double bonds, such as carbonyl groups, to form new carbon-zinc bonds.

Common Reagents and Conditions

    Solvents: THF is the most commonly used solvent due to its ability to stabilize the organozinc compound.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Temperature: Reactions are typically carried out at low to moderate temperatures to prevent decomposition.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in a Negishi coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

Chemistry

In chemistry, (2,6-bis(trifluoromethyl)phenyl)zinc bromide is used as a reagent in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it valuable in the construction of pharmaceuticals and agrochemicals.

Biology

While its direct applications in biology are limited, derivatives of compounds synthesized using this compound can have biological activity. For example, biaryl compounds synthesized using this reagent may exhibit antimicrobial or anticancer properties.

Medicine

In medicine, the compound is used in the synthesis of drug candidates. Its ability to introduce trifluoromethyl groups into molecules can enhance the metabolic stability and bioavailability of pharmaceuticals.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2,6-bis(trifluoromethyl)phenyl)zinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or addition to electrophilic centers. The zinc atom acts as a nucleophile, attacking electrophilic carbon atoms and forming new carbon-zinc bonds.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-(trifluoromethyl)benzyl bromide
  • 1,4-Bis(trifluoromethyl)benzene
  • 4-(Trifluoromethyl)phenethyl bromide

Uniqueness

(2,6-bis(trifluoromethyl)phenyl)zinc bromide is unique due to the presence of two trifluoromethyl groups, which enhance its reactivity and stability. This makes it more versatile in various chemical reactions compared to similar compounds that may only have one trifluoromethyl group or different substituents.

Properties

Molecular Formula

C8H3BrF6Zn

Molecular Weight

358.4 g/mol

IUPAC Name

1,3-bis(trifluoromethyl)benzene-2-ide;bromozinc(1+)

InChI

InChI=1S/C8H3F6.BrH.Zn/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;;/h1-3H;1H;/q-1;;+2/p-1

InChI Key

IKHDZCHLDDDABN-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=[C-]C(=C1)C(F)(F)F)C(F)(F)F.[Zn+]Br

Origin of Product

United States

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